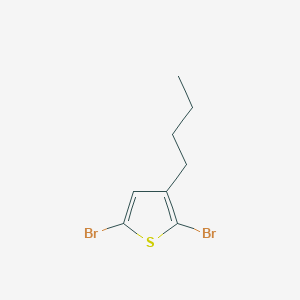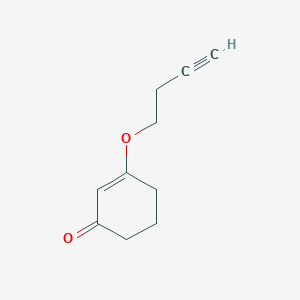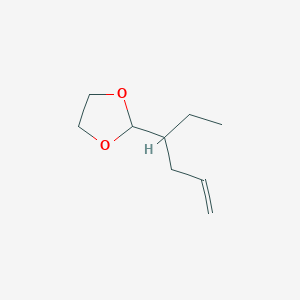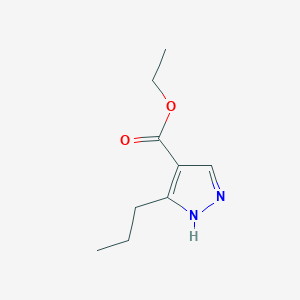
2,5-ジブロモ-3-ブチルチオフェン
概要
説明
2,5-Dibromo-3-butylthiophene is an organobromine compound with the molecular formula C8H10Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used as a precursor in the synthesis of conducting polymers and other organic electronic materials .
科学的研究の応用
2,5-Dibromo-3-butylthiophene has several applications in scientific research:
Organic Electronics: Used as a monomer in the synthesis of conducting polymers for organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photocatalysis: Employed in the synthesis of photocatalytic materials for environmental remediation and energy conversion.
Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
Target of Action
The primary target of 2,5-Dibromo-3-butylthiophene is the polymerization process of 3-alkylthiophenes . This compound plays a crucial role in the formation of regiospecific poly-3-butylthiophenes .
Mode of Action
2,5-Dibromo-3-butylthiophene interacts with its targets through a process known as the Grignard metathesis polymerization . Initially, the Grignard reagent undergoes oxidative addition to the monomer to afford the 2-bromo-5-chloromagnesio-3-butylthiophene or the 2-chloromagnesio 5-bromo-3-butylthiophene regioisomers . These intermediates are then polymerized catalytically to a series of regiospecific poly-3-butylthiophenes .
Biochemical Pathways
The affected pathway is the polymerization of 3-alkylthiophenes . The downstream effects include the formation of regiospecific poly-3-butylthiophenes, which are crucial in the field of organic electronics .
Pharmacokinetics
It has a molecular weight of 298.04 , and it’s a solid at room temperature . Its density is 1.67 g/mL at 25 °C , and it has a boiling point of 270-281 °C . These properties may influence its bioavailability.
Result of Action
The result of the action of 2,5-Dibromo-3-butylthiophene is the formation of regiospecific poly-3-butylthiophenes . These polymers have potential applications in the field of organic electronics .
Action Environment
The action of 2,5-Dibromo-3-butylthiophene can be influenced by environmental factors. For instance, it should be stored at 2-8°C and kept in a dark place under an inert atmosphere . These conditions help maintain the stability and efficacy of the compound.
準備方法
Synthetic Routes and Reaction Conditions
2,5-Dibromo-3-butylthiophene can be synthesized through the bromination of 3-butylthiophene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the thiophene ring .
Industrial Production Methods
In industrial settings, the synthesis of 2,5-Dibromo-3-butylthiophene may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .
化学反応の分析
Types of Reactions
2,5-Dibromo-3-butylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Polymerization: It can undergo polymerization reactions to form conducting polymers such as poly(3-butylthiophene).
Common Reagents and Conditions
Grignard Reagents: Used in the formation of organomagnesium intermediates for further functionalization.
Nickel and Palladium Catalysts: Employed in cross-coupling reactions to form carbon-carbon bonds.
Major Products Formed
Poly(3-butylthiophene): A conducting polymer used in organic electronics.
Functionalized Thiophenes: Various derivatives with different functional groups for specific applications.
類似化合物との比較
Similar Compounds
- 2,5-Dibromo-3-hexylthiophene
- 2,5-Dibromo-3-octylthiophene
- 2,5-Dibromo-3-dodecylthiophene
Uniqueness
2,5-Dibromo-3-butylthiophene is unique due to its specific alkyl chain length, which influences the solubility, processability, and electronic properties of the resulting polymers. Compared to its analogs with longer alkyl chains, it offers a balance between solubility and electronic performance, making it suitable for various applications in organic electronics .
特性
IUPAC Name |
2,5-dibromo-3-butylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2S/c1-2-3-4-6-5-7(9)11-8(6)10/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSQCQUZWSQKKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(SC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344916 | |
| Record name | 2,5-Dibromo-3-butylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116971-10-9 | |
| Record name | 2,5-Dibromo-3-butylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the challenges associated with controlling the polymerization of 2,5-Dibromo-3-butylthiophene to obtain regioregular poly(3-butylthiophene)?
A1: Achieving high regioregularity in poly(3-butylthiophene) synthesis using 2,5-Dibromo-3-butylthiophene is crucial for obtaining desirable material properties. The challenge lies in controlling the coupling reaction during polymerization. Grignard metathesis polymerization (GRIM) is a commonly used method, but it often leads to a mixture of head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) couplings. [] This mixed coupling results in structural defects within the polymer chain, negatively impacting its conductivity and other properties.
Q2: How does the molecular weight of poly(3-butylthiophene)-b-poly(3-octylthiophene) affect its self-assembly behavior?
A2: The molecular weight of block copolymers significantly influences their self-assembly behavior. In the case of poly(3-butylthiophene)-b-poly(3-octylthiophene) (P3BT-b-P3OT), varying the block lengths can lead to different morphologies in the solid state. [] This is because the different alkyl side chains (butyl and octyl) on the thiophene rings lead to varying degrees of incompatibility between the blocks. This difference drives the self-assembly process, leading to microphase separation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B39618.png)











![8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene](/img/structure/B39642.png)

